molecular formula C22H19N7O3 B6553846 3-(4-ethoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040676-70-7

3-(4-ethoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6553846
CAS No.: 1040676-70-7
M. Wt: 429.4 g/mol
InChI Key: CANFHSJDXHTNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused triazolo[4,5-d]pyrimidin-7-one core, substituted at the 3-position with a 4-ethoxyphenyl group and at the 6-position with a [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3/c1-3-31-17-10-8-16(9-11-17)29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-32-18)15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANFHSJDXHTNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that combines multiple pharmacophores:

  • Ethoxyphenyl group : Known for enhancing lipophilicity and biological activity.
  • Oxadiazole moiety : Associated with various biological activities including antimicrobial and anticancer properties.
  • Triazolopyrimidine core : Often linked to potent pharmacological agents.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound demonstrated IC50 values below 100 µM in these cell lines, indicating potent anticancer activity. Specifically:
    • HCT-116: IC50 = 36 µM
    • HeLa: IC50 = 34 µM
    • MCF-7: IC50 = 69 µM .

The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound activates caspases leading to programmed cell death. In HeLa cells, caspase activation increased by 31% at a concentration of 100 µM.
  • Cell Cycle Arrest : Significant accumulation in the sub-G1 phase was observed, indicating that the compound induces apoptosis through cell cycle disruption .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. The oxadiazole derivatives are particularly noted for their effectiveness against resistant strains of bacteria and fungi.

Case Studies

  • Study on Anticancer Activity : A study published in MDPI highlighted the efficacy of similar compounds with oxadiazole groups against cancer cell lines. The results indicated that structural modifications can enhance potency and selectivity .
  • Antimicrobial Efficacy : Research has demonstrated that derivatives of oxadiazole exhibit significant activity against Mycobacterium tuberculosis, suggesting potential for further development as anti-tuberculosis agents .

Data Tables

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerHCT-11636Apoptosis induction
AnticancerHeLa34Caspase activation
AnticancerMCF-769Cell cycle arrest
AntimicrobialMtbN/AEffective against resistant strains

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound is less polar than the methoxy group in , likely improving membrane permeability. Compared to the fluorobenzyl and dimethoxyphenyl groups in , the target’s methylphenyl oxadiazole may confer better metabolic stability.

Physicochemical Properties

  • Lipophilicity : The ethoxyphenyl group (logP ~2.5 estimated) increases lipophilicity compared to methoxyphenyl (logP ~2.0) .
  • Solubility : The oxadiazole ring’s rigidity may reduce aqueous solubility compared to carboxylate-containing analogs like .
  • Stability : Oxadiazole rings are generally resistant to hydrolysis, whereas thiadiazin derivatives may exhibit lower thermal stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.